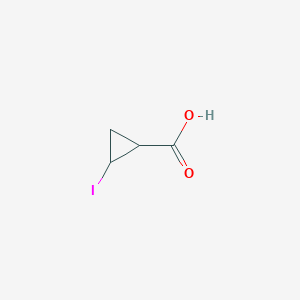(cis)2-Iodocyclopropanecarboxylic acid
CAS No.:
Cat. No.: VC16545618
Molecular Formula: C4H5IO2
Molecular Weight: 211.99 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C4H5IO2 |
|---|---|
| Molecular Weight | 211.99 g/mol |
| IUPAC Name | 2-iodocyclopropane-1-carboxylic acid |
| Standard InChI | InChI=1S/C4H5IO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7) |
| Standard InChI Key | JLDDIEQQVGNSGM-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C1I)C(=O)O |
Introduction
Chemical Identity and Structural Properties
(cis)-2-Iodocyclopropanecarboxylic acid is formally identified by the IUPAC name 2-iodocyclopropane-1-carboxylic acid . Its molecular structure consists of a strained cyclopropane ring with a carboxylic acid (-COOH) group at position 1 and an iodine atom at position 2 in a cis orientation relative to the acid moiety.
Molecular Descriptors
-
Molecular Formula: CHIO
-
Molecular Weight: 211.99 g/mol
-
InChI Key: JLDDIEQQVGNSGM-UHFFFAOYSA-N
The compound’s strained cyclopropane ring contributes to its reactivity, while the iodine atom serves as a leaving group in substitution reactions. The cis-configuration ensures spatial proximity between the iodine and carboxylic acid groups, influencing its stereochemical outcomes in synthetic pathways .
Synthesis and Preparation
Synthetic Routes
The synthesis of (cis)-2-iodocyclopropanecarboxylic acid typically involves iodination of cyclopropanecarboxylic acid derivatives. Cyclopropanecarboxylic acid itself can be prepared via:
-
Ring-closing reactions of allylic halides with malonate esters.
-
Simmons–Smith cyclopropanation of α,β-unsaturated carboxylic acids.
Subsequent iodination is achieved using iodine monochloride (ICl) or hypervalent iodine reagents under controlled conditions to ensure cis-selectivity . Hypervalent iodine compounds, such as iodobenzene diacetate, are particularly effective due to their ability to transfer iodine electrophilically without ring-opening side reactions .
Chemical Reactivity and Transformations
Substitution Reactions
The iodine atom in (cis)-2-iodocyclopropanecarboxylic acid is highly susceptible to nucleophilic displacement. For example:
-
Aminolysis: Reaction with amines yields cyclopropane carboxamides.
-
Alkoxylation: Treatment with alcohols produces cyclopropane esters.
These reactions are facilitated by the electron-withdrawing effect of the carboxylic acid group, which polarizes the C–I bond .
Cyclization and Ring-Opening
The compound’s iodine atom enables participation in transition-metal-catalyzed couplings. A notable application is its use in copper-free Sonogashira reactions with terminal alkynes, forming 4-methylene-3-azabicyclo[3.1.0]hexan-2-ones in >90% yield . This process involves:
-
Coupling: Pd-catalyzed cross-coupling with alkynes.
-
5-exo-dig cyclization: Intramolecular attack of the amide nitrogen onto the alkyne.
This method outperforms classical routes using organometallic reagents, offering superior diastereoselectivity and functional group tolerance .
Applications in Organic Synthesis
Building Block for Bicyclic Frameworks
(cis)-2-Iodocyclopropanecarboxylic acid is a precursor to 3-azabicyclo[3.1.0]hexan-2-ones, structures prevalent in bioactive molecules. For instance, protonation of intermediates generates -acyliminium ions, which undergo Pictet–Spengler cyclizations to form quaternary stereocenters .
Comparative Analysis of Synthetic Methods
| Method | Yield | Diastereoselectivity | Functional Group Tolerance |
|---|---|---|---|
| Copper-Free Sonogashira | >90% | High | Excellent |
| Organometallic Addition | 60–75% | Moderate | Limited |
The copper-free Sonogashira approach offers significant advantages, including milder conditions and broader substrate scope .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume